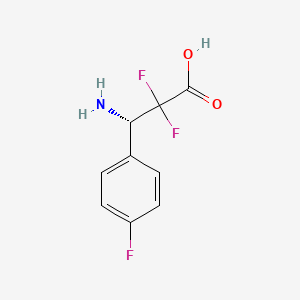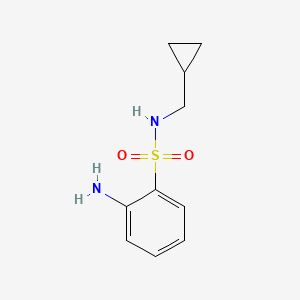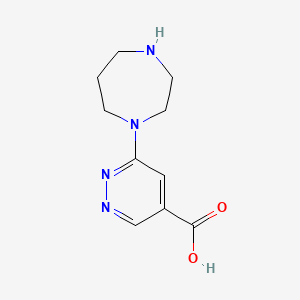
6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a diazepane moiety and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid typically involves the reaction of pyridazine derivatives with diazepane under specific conditions. One common method includes the use of a pyridazine precursor, which undergoes nucleophilic substitution with diazepane in the presence of a suitable base and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the diazepane or pyridazine ring can be functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce reduced diazepane derivatives .
Applications De Recherche Scientifique
6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The diazepane moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyridazine ring can participate in π-π interactions, enhancing binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)pyrazine-2-carboxylic acid: Used as a rigid linker in PROTAC development.
4-Pyridazinecarboxylic acid: A derivative of pyridazine with electron-withdrawing properties.
Uniqueness
6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid is unique due to its combination of a diazepane ring and a pyridazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C10H14N4O2 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
6-(1,4-diazepan-1-yl)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N4O2/c15-10(16)8-6-9(13-12-7-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2,(H,15,16) |
Clé InChI |
BEEIYDFGOLLBFD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)C2=NN=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11883833.png)
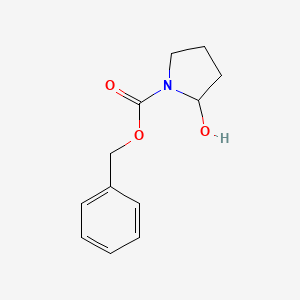
![Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B11883844.png)
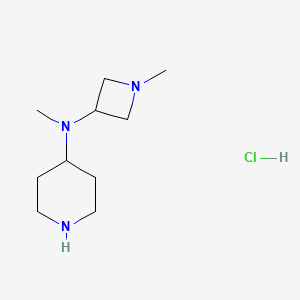
![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-](/img/structure/B11883858.png)
![4-Methoxy-6h-benzo[c]chromen-6-one](/img/structure/B11883866.png)



